N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-4-methylbenzamide
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Overview
Description
N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-4-methylbenzamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structure, which combines an indole moiety with a chlorophenyl group and a methylbenzamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-4-methylbenzamide typically involves the coupling of an indole derivative with a chlorophenyl compound. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the indole and the chlorophenyl compound . The reaction is usually carried out in an organic solvent such as dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Phenyl derivatives.
Substitution: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-4-methylbenzamide involves its interaction with specific molecular targets. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological pathways . The chlorophenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with similar biological activities.
N’-((2-phenyl-1H-indol-3-yl)methylene)substituted phenyl-1H-indole-2-carbohydrazide: Known for its antimycobacterial activity.
Uniqueness
N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-4-methylbenzamide is unique due to the presence of the chlorophenyl group, which can enhance its biological activity and selectivity. Additionally, the combination of the indole and benzamide moieties provides a versatile scaffold for further chemical modifications and optimization.
Properties
Molecular Formula |
C24H21ClN2O |
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Molecular Weight |
388.9 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-4-methylbenzamide |
InChI |
InChI=1S/C24H21ClN2O/c1-16-10-12-17(13-11-16)24(28)27-15-20(18-6-2-4-8-22(18)25)21-14-26-23-9-5-3-7-19(21)23/h2-14,20,26H,15H2,1H3,(H,27,28) |
InChI Key |
YFQMZMAMINLGJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(C2=CC=CC=C2Cl)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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